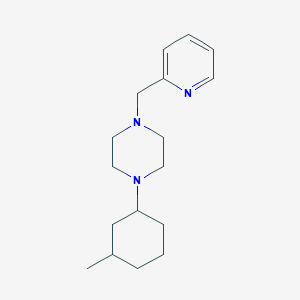
1-(3-Methylcyclohexyl)-4-(2-pyridylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylcyclohexyl)-4-(2-pyridylmethyl)piperazine is a compound that belongs to the class of piperazines, which are cyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-(3-Methylcyclohexyl)-4-(2-pyridylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexylamine with 2-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method can also help in reducing the production costs and improving the overall yield.
Chemical Reactions Analysis
1-(3-Methylcyclohexyl)-4-(2-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methylcyclohexyl)-4-(2-pyridylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Methylcyclohexyl)-4-(2-pyridylmethyl)piperazine can be compared with other similar compounds, such as:
1-(3-Methylcyclohexyl)-4-(2-pyridyl)piperazine: This compound differs by the absence of the methyl group on the pyridyl ring.
1-(3-Methylcyclohexyl)-4-(2-methylpyridyl)piperazine: This compound has an additional methyl group on the pyridyl ring.
1-(3-Methylcyclohexyl)-4-(3-pyridylmethyl)piperazine: This compound has the pyridylmethyl group attached at a different position on the pyridyl ring.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-15-5-4-7-17(13-15)20-11-9-19(10-12-20)14-16-6-2-3-8-18-16/h2-3,6,8,15,17H,4-5,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMCKIWJMBVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5037248.png)
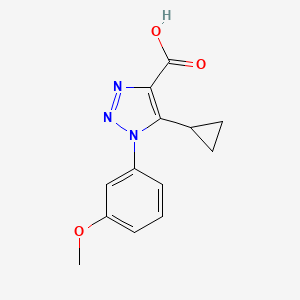
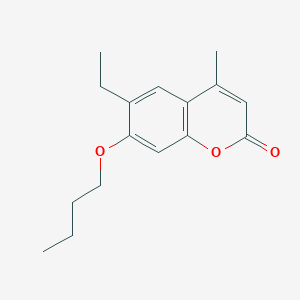
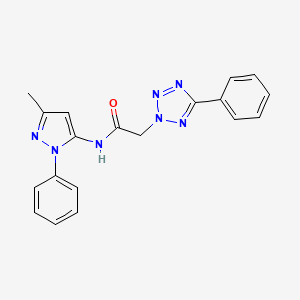
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B5037268.png)
![5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)
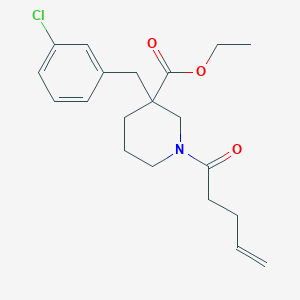
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B5037291.png)
![N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5037308.png)
![3-[(1-benzothien-2-ylmethyl)amino]-N-(4-methoxyphenyl)-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5037311.png)
![N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide](/img/structure/B5037314.png)
![3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide](/img/structure/B5037320.png)
![N-[2-(4-methylphenyl)sulfanylethyl]-4-methylsulfanylbenzenesulfonamide](/img/structure/B5037339.png)
![(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5037340.png)
